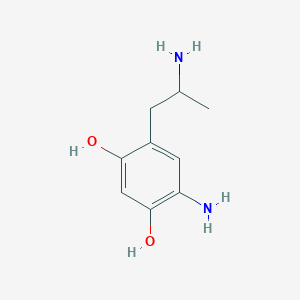
4-amino-6-(2-aminopropyl)benzene-1,3-diol
Descripción
Propiedades
Número CAS |
106868-44-4 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-amino-6-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |
Clave InChI |
PSMUOMKJPAJKEZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1O)O)N)N |
Sinónimos |
5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 4-amino-6-(2-aminopropyl)benzene-1,3-diol as a starting material . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves its interaction with neurotransmitter systems. It acts as a selective neurotoxin to central noradrenergic neurons, leading to the depletion of norepinephrine in various brain regions . This effect is mediated through its ability to destroy norepinephrine nerve terminals, particularly in the hypothalamus .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(2-aminopropyl)benzene-1,3-diol: A precursor in the synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Dopamine: A neurotransmitter with structural similarities but different biological functions.
Norepinephrine: Another neurotransmitter affected by 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Uniqueness
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is unique in its selective neurotoxic effects on central noradrenergic neurons, making it a valuable tool in neurochemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


